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Glycidyl oleate, (R)-

Cat. No.: B12715381
CAS No.: 849589-86-2
M. Wt: 338.5 g/mol
InChI Key: VWYIWOYBERNXLX-GDCKJWNLSA-N
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Description

Contextualization within Lipid Chemistry and Epoxide Chemistry Research

In the realm of lipid chemistry, (R)-Glycidyl oleate (B1233923) is significant as a derivative of oleic acid, a ubiquitous monounsaturated fatty acid. Glycidyl (B131873) esters of fatty acids are found in refined vegetable oils and fats, where they are typically formed during high-temperature deodorization processes. researchgate.netmdpi.com Research in this area often focuses on the formation mechanisms and analytical detection of these compounds in food products. researchgate.net Beyond its occurrence as a process-induced substance, (R)-glycidyl oleate is a key building block in the stereoselective synthesis of complex glycerol-based lipids, such as triacylglycerols. rug.nlpsu.edu The ability to introduce a specific fatty acid at a defined stereocenter of the glycerol (B35011) backbone is crucial for synthesizing lipid standards and investigating lipid metabolism.

From the perspective of epoxide chemistry, the oxirane ring of (R)-Glycidyl oleate is the molecule's reactive center. smolecule.compageplace.de Epoxides are a versatile class of functional groups known for their participation in ring-opening reactions with a wide array of nucleophiles. smolecule.compageplace.de This reactivity is harnessed in polymer chemistry, where glycidyl esters can act as functional monomers and cross-linking agents. tandfonline.com In synthetic organic chemistry, the epoxide can be opened stereospecifically to introduce new functional groups, making (R)-glycidyl oleate a valuable chiral intermediate for producing more complex molecules. psu.edu

Stereochemical Purity and its Research Implications in Molecular Design

The designation "(R)-" refers to the specific three-dimensional arrangement (stereochemistry) of the atoms around the chiral center in the glycidyl moiety, as defined by the Cahn-Ingold-Prelog priority rules. rug.nl This stereochemical purity is of paramount importance in molecular design and asymmetric synthesis. tandfonline.com Chiral building blocks, or "synthons," with high enantiomeric purity are essential for the synthesis of single-enantiomer bioactive molecules, where often only one of a pair of enantiomers exhibits the desired biological activity.

The synthesis of enantiomerically pure (R)-Glycidyl oleate and related esters is a significant area of research. A common strategy is the kinetic resolution of a racemic mixture (an equal mix of (R)- and (S)-enantiomers). tandfonline.comepa.gov This is often achieved using enzymes, particularly lipases, which can selectively catalyze a reaction on one enantiomer, leaving the other unreacted and thus isolated in high purity. tandfonline.comresearchgate.netresearchgate.net For instance, lipase (B570770) PS-C has been used for the enzymatic resolution of glycidyl esters, showing remarkable substrate selectivity. tandfonline.comtandfonline.com The ability to produce (R)-Glycidyl oleate with high enantiomeric excess allows chemists to construct complex target molecules with precise control over their three-dimensional structure, which is fundamental in fields like pharmaceutical development and materials science.

Overview of Core Research Domains and Interdisciplinary Relevance

The study of (R)-Glycidyl oleate extends across several core research domains, highlighting its interdisciplinary relevance:

Synthetic Organic Chemistry: It is primarily utilized as a chiral building block for the asymmetric synthesis of complex lipids and other natural products. rug.nltandfonline.com Its defined stereochemistry and reactive epoxide group allow for the construction of specific molecular architectures. psu.edu

Food Science and Chemistry: Research investigates glycidyl esters, including the oleate form, as process-induced compounds in refined edible oils. researchgate.netnih.gov Studies focus on their formation during high-temperature processing and the development of analytical methods for their detection in various food matrices. researchgate.netresearchgate.net

Biochemistry and Toxicology: In biological systems, glycidyl esters are hydrolyzed by lipases to release glycidol (B123203). nih.govmdpi.com (R)-Glycidyl oleate is used in research to study these metabolic pathways and to investigate the biological activities of glycidol and its adducts, such as N-(2,3-dihydroxypropyl)valine (diHOPrVal), a hemoglobin adduct used as a biomarker. nih.govmdpi.com

Polymer and Materials Science: The epoxide functionality allows glycidyl esters to be used in the production of polymers and resins, serving as reactive monomers or modifiers to impart specific properties to the final material. pageplace.de

Data Tables

Table 1: Chemical and Physical Properties of (R)-Glycidyl Oleate This table summarizes key computed properties of the molecule.

PropertyValueSource
IUPAC Name [(2R)-oxiran-2-yl]methyl (9Z)-octadec-9-enoate nih.gov
Molecular Formula C₂₁H₃₈O₃ nih.gov
Molecular Weight 338.5 g/mol nih.gov
CAS Number 849589-86-2 nih.gov
Topological Polar Surface Area 38.8 Ų nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 18 nih.gov

Table 2: Research Findings on Enzymatic Synthesis of Chiral Glycidyl Esters This table highlights examples of enzymatic approaches to produce enantiomerically enriched glycidyl esters.

EnzymeMethodSubstrate/ProductKey FindingReference
Lipase PS-CEnzymatic ResolutionRacemic Glycidyl EstersAchieved remarkable substrate selectivity in resolving racemic mixtures. tandfonline.comtandfonline.com
Lipase from Thermomyces lanuginoseKinetic ResolutionRacemic Glycidyl Butyrate (B1204436)Produced (R)-glycidyl butyrate with >99% enantiomeric excess. epa.govresearchgate.net
Candida antarctica Lipase B (CALB)Transesterificationrac-GlycidolFavored the synthesis of S-glycidyl esters. researchgate.net
Mucor miehei Lipase (MML)Transesterificationrac-GlycidolPreferentially obtained R-glycidyl esters. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38O3 B12715381 Glycidyl oleate, (R)- CAS No. 849589-86-2

Properties

CAS No.

849589-86-2

Molecular Formula

C21H38O3

Molecular Weight

338.5 g/mol

IUPAC Name

[(2R)-oxiran-2-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1

InChI Key

VWYIWOYBERNXLX-GDCKJWNLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]1CO1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1

Origin of Product

United States

Advanced Synthetic Methodologies for R Glycidyl Oleate

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. This hybrid approach is particularly effective for producing chiral compounds like (R)-glycidyl oleate (B1233923), leveraging enzymes for the key stereoselective steps. These strategies often result in high yields and enantiomeric excess under mild reaction conditions.

Enzymatic esterification is a prominent method for the selective formation of (R)-glycidyl oleate. This process typically involves the use of lipases to catalyze the esterification of glycidol (B123203) with oleic acid. Lipases, such as those from Candida species, are widely used due to their ability to selectively acylate the primary hydroxyl group of glycidol. The enantioselectivity of the enzyme is crucial, favoring the reaction with one enantiomer of a racemic glycidol mixture, or directly acylating a prochiral glycerol (B35011) derivative to yield the desired (R)-enantiomer.

Research has demonstrated the successful use of various lipases in non-aqueous media to achieve high conversion rates and enantiomeric purity. For instance, immobilized lipases are often employed to enhance stability and facilitate catalyst recovery. The choice of solvent, water activity, and substrate ratio are critical parameters that influence both the reaction rate and the stereoselectivity of the esterification process.

Table 1: Lipase-Catalyzed Synthesis of Glycidyl (B131873) Esters

Enzyme Source Substrates Solvent Key Findings
Candida antarctica Lipase (B570770) B Glycidol, Oleic Acid Toluene High conversion and enantioselectivity for (R)-glycidyl oleate.
Pseudomonas cepacia Lipase Glycerol, Oleic Acid Hexane (B92381) Stepwise esterification with preferential formation of the 1-monoolein intermediate.
Porcine Pancreatic Lipase Racemic Glycidyl Butyrate (B1204436) Aqueous buffer Enantioselective hydrolysis of the (S)-enantiomer, leaving (R)-glycidyl butyrate.
Candida rugosa Lipase Phytosterols, Oleic Acid Isooctane High conversion rates (96.8%) achieved under optimized conditions.

The design and optimization of biocatalysts are central to enhancing the enantioselectivity of (R)-glycidyl oleate synthesis. This involves protein engineering techniques, such as directed evolution and site-directed mutagenesis, to modify the enzyme's active site and improve its affinity and catalytic efficiency for the desired substrate enantiomer. Computational design methods are also employed to predict beneficial mutations that can enhance stereoselectivity.

Strategies for biocatalyst optimization also include immobilization techniques. Entrapping enzymes in matrices like sol-gel or adsorbing them onto solid supports can improve their stability, reusability, and performance in organic solvents, which are often necessary for esterification reactions. The development of whole-cell biocatalysts, where the enzyme is overexpressed in a microbial host, offers a cost-effective alternative by eliminating the need for enzyme purification. The design of these whole-cell systems often involves metabolic engineering to enhance cofactor regeneration and minimize side reactions.

Reaction Parameter Optimization for Stereochemical Fidelity

Optimizing reaction parameters is crucial for maximizing the yield and enantiomeric excess of (R)-glycidyl oleate in both chemoenzymatic and chemical synthesis. Key parameters that are frequently optimized include temperature, reaction time, substrate molar ratio, catalyst loading, and the nature of the solvent.

In enzymatic reactions, temperature affects both the enzyme's activity and stability, with an optimal temperature often representing a compromise between these two factors. The molar ratio of oleic acid to glycidol can influence the equilibrium position of the reaction and prevent substrate or product inhibition. Water activity is a critical parameter in non-aqueous enzymology, as it significantly impacts enzyme conformation and catalytic activity.

For chemical syntheses, the choice of solvent can affect the solubility of reactants and the stability of the catalyst. The catalyst concentration must be carefully controlled to ensure a high reaction rate while minimizing potential side reactions. The systematic optimization of these parameters, often using statistical methods like response surface methodology, is essential for developing an efficient and stereoselective synthesis of (R)-glycidyl oleate.

Scalability Considerations in Research Synthesis

The transition from a laboratory-scale synthesis of (R)-Glycidyl oleate to a larger, industrial-scale production presents a unique set of challenges and considerations. While a reaction may be efficient and high-yielding on a milligram or gram scale, its scalability is not always linear. Factors such as reaction kinetics, heat and mass transfer, reagent addition, product isolation, and economic viability all play a crucial role in the successful scale-up of the synthesis. This section will delve into the key scalability considerations for the research synthesis of (R)-Glycidyl oleate, focusing on the differences between laboratory and industrial production methodologies.

One of the primary methods for obtaining enantiomerically pure (R)-Glycidyl oleate is through the kinetic resolution of a racemic mixture of glycidyl oleate. This process often employs enzymes, such as lipases, which selectively catalyze the reaction of one enantiomer, leaving the other unreacted and thus enriched.

Key Scalability Considerations:

Reaction Platform: Laboratory-scale synthesis is typically performed in round-bottom flasks with magnetic stirring, offering excellent control over reaction parameters for small volumes. In contrast, industrial-scale production necessitates the use of large, jacketed reactors equipped with overhead mechanical stirrers to ensure homogenous mixing and efficient heat transfer for larger batch sizes.

Reaction Time and Throughput: Laboratory reactions may be run for extended periods to maximize yield and enantiopurity. In an industrial setting, reaction time is a critical factor that directly impacts plant throughput and profitability. Optimizing reaction conditions to shorten batch cycle times without compromising product quality is a key challenge in scaling up. For instance, while a lab-scale reaction might run for 12 hours or more, an industrial process would aim for a significantly shorter duration mdpi.com.

Solvent and Reagent Management: The volume of solvents and reagents used in industrial-scale production is orders of magnitude greater than in a research lab. This necessitates robust systems for solvent handling, recovery, and waste treatment to ensure both economic and environmental sustainability. The choice of solvent can also impact reaction kinetics and enzyme stability, and what works on a small scale may not be the optimal choice for a large-scale process.

Heat and Mass Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can pose significant challenges in a large reactor. Inadequate heat removal can lead to runaway reactions or enzyme denaturation, while poor mass transfer can result in incomplete reactions and lower yields. The design of the reactor, including its geometry, agitation system, and heating/cooling capabilities, is critical for successful scale-up. Challenges in maintaining homogeneity of heat and mass transfer are common during the scaling-up of chemical processes.

The following interactive data tables provide a comparative overview of the parameters and challenges associated with the synthesis of (R)-Glycidyl oleate at different scales.

Table 1: Comparison of Synthesis Parameters at Different Scales

ParameterLaboratory Scale (Grams)Pilot/Industrial Scale (Kilograms)
Reaction Vessel Round-bottom flaskJacketed reactor
Agitation Magnetic stirrerOverhead mechanical stirrer
Catalyst Free or immobilized lipaseImmobilized lipase (preferred for reusability)
Typical Reaction Time 12 - 48 hours4 - 12 hours
Purification Method Column chromatographyDistillation, Crystallization, Extraction
Solvent Volume Milliliters to LitersHundreds to Thousands of Liters
Heat Transfer Simple heating mantle/ice bathIntegrated heating/cooling systems

Table 2: Key Challenges in Scaling Up (R)-Glycidyl Oleate Synthesis

ChallengeLaboratory ScalePilot/Industrial Scale
Enzyme Cost & Stability Less criticalMajor economic and process consideration
Reaction Monitoring Straightforward (TLC, GC)Requires robust in-process controls
Product Isolation Time-intensive but manageableMust be efficient and high-throughput
Waste Management Minor concernSignificant environmental and cost factor
Process Safety Relatively low riskHigh priority, requires detailed hazard analysis
Reproducibility Generally highCan be challenging to maintain batch-to-batch consistency

Mechanistic Studies of Chemical Reactivity and Transformations of R Glycidyl Oleate

Epoxide Ring-Opening Reactions

The high ring strain of the three-membered epoxide ring in (R)-Glycidyl oleate (B1233923) makes it susceptible to nucleophilic attack, leading to ring-opening reactions. byjus.com These reactions can be initiated by a variety of nucleophiles and can be catalyzed by either acids or bases. The regioselectivity and stereochemistry of the ring-opening are highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Nucleophilic Attack Pathways and Regioselectivity

The ring-opening of the epoxide in (R)-Glycidyl oleate can proceed via different pathways depending on whether the reaction is conducted under basic or acidic conditions.

Under neutral or basic conditions, the ring-opening is typically initiated by a strong nucleophile and follows an S(_N)2 mechanism. libretexts.orglibretexts.org The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. Due to steric hindrance, the attack preferentially occurs at the less substituted primary carbon atom of the glycidyl (B131873) group. youtube.comyoutube.com This is a classic feature of the S(_N)2 reaction, where the less sterically hindered site is more accessible to the incoming nucleophile. prutor.ai The reaction results in an inversion of configuration at the site of attack.

Table 1: Regioselectivity of Nucleophilic Epoxide Ring-Opening

Reaction ConditionMechanismSite of Nucleophilic AttackMajor Product
Basic/Neutral (Strong Nucleophile)SN2Less substituted carbon (C1 of glycidyl group)Primary alcohol
Acidic (Weak Nucleophile)SN1/SN2 HybridMore substituted carbon (C2 of glycidyl group)Secondary alcohol

Acid-Catalyzed Ring Opening Mechanisms

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which enhances the electrophilicity of the epoxide ring carbons and makes the hydroxyl group a better leaving group. byjus.comstackexchange.com The subsequent nucleophilic attack can then proceed. The mechanism of acid-catalyzed epoxide ring-opening is more complex than the base-catalyzed reaction and is often described as a hybrid between an S(_N)1 and S(_N)2 mechanism. unicamp.bralmerja.comlibretexts.org

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides is dependent on the substitution pattern. For epoxides with primary and secondary carbons, the nucleophile attacks the more substituted carbon. byjus.comlibretexts.org This is because, in the transition state, the C-O bond to the more substituted carbon has a greater degree of cleavage, leading to a buildup of partial positive charge on this carbon. chimia.ch The more substituted carbon is better able to stabilize this partial positive charge. stackexchange.com Therefore, in the case of (R)-Glycidyl oleate, the nucleophilic attack will preferentially occur at the secondary carbon (C2) of the glycidyl moiety.

Olefinic Moiety Reactivity within the Oleate Chain

The oleate chain of (R)-Glycidyl oleate contains a cis-double bond at the C9 position, which is a site of significant reactivity. bris.ac.uk This double bond can undergo a variety of transformations and is also susceptible to oxidative degradation.

Double Bond Transformations and Functionalization

The carbon-carbon double bond in the oleate chain can be functionalized through several types of reactions, allowing for the modification of the fatty acid backbone. aocs.org

Hydrogenation: The double bond can be catalytically hydrogenated to yield the corresponding saturated stearate (B1226849) derivative. britannica.com This process typically involves the use of a metal catalyst such as nickel. During hydrogenation, migration of the double bond can occur. capes.gov.br

Olefin Metathesis: This powerful reaction allows for the cleavage and reformation of carbon-carbon double bonds. The self-metathesis of methyl oleate, a close analog of the oleate chain in (R)-Glycidyl oleate, has been studied extensively. mdpi.com Using catalysts like the Grubbs catalyst, self-metathesis yields 9-octadecene (B1240498) and dimethyl 9-octadecene-1,18-dioate. acs.orgtandfonline.com Cross-metathesis with other olefins can introduce a variety of functional groups into the fatty acid chain. tandfonline.comacs.org

Oxidative Cleavage: The double bond can be cleaved through oxidation, for instance, by ozonolysis or by using strong oxidizing agents like potassium permanganate. britannica.comwikipedia.org Ozonolysis of oleic acid yields azelaic acid and nonanoic acid. wikipedia.org Oxidative cleavage with hydrogen peroxide in the presence of a tungsten catalyst can also be used to produce dicarboxylic acids. mdpi.com

Other Additions: The double bond can also undergo other addition reactions, such as the addition of halogens (e.g., bromine) to form a dibromide. britannica.com

Table 2: Products of Olefin Metathesis of Methyl Oleate

Reaction TypeCatalyst ExampleMajor Products
Self-MetathesisGrubbs Catalyst (First Generation)9-Octadecene, Dimethyl 9-octadecene-1,18-dioate
Ethenolysis (Cross-Metathesis with Ethylene)Grubbs Catalyst (First Generation)1-Decene, Methyl 9-decenoate

Oxidative Degradation Pathways of the Unsaturated Chain

The unsaturated oleate chain is susceptible to oxidation, particularly in the presence of oxygen, light, and trace metals. This process, known as autoxidation, is a free-radical chain reaction that leads to the deterioration of fats and oils, a phenomenon commonly referred to as rancidity. tdx.cat

The mechanism of autoxidation involves three main stages:

Initiation: Formation of a free radical by abstraction of a hydrogen atom from an allylic position (the carbon adjacent to the double bond).

Propagation: The alkyl radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid molecule, forming a hydroperoxide and a new alkyl radical, thus propagating the chain reaction.

Termination: The reaction is terminated when two radicals combine to form a non-radical species.

The primary products of autoxidation are hydroperoxides. These are unstable and can decompose to form a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids, which are responsible for the off-flavors and odors associated with rancidity. The rate of autoxidation is significantly higher for polyunsaturated fatty acids compared to monounsaturated ones like oleic acid due to the presence of more reactive doubly allylic hydrogens. nih.govbohrium.com

Kinetic studies have shown that the autoxidation of unsaturated fatty acid esters generally follows a first-order reaction model in its initial stages. acs.org The oxidative stability of free fatty acids is typically lower than that of their corresponding esters. acs.org

Ester Linkage Hydrolysis Kinetics and Mechanisms

The ester linkage in (R)-Glycidyl oleate can be cleaved through hydrolysis, yielding oleic acid and (R)-glycidol. This reaction can be catalyzed by either acids or bases, including enzymes such as lipases.

Under acidic conditions, the hydrolysis of an ester is the reverse of Fischer esterification. chemistrysteps.comwikipedia.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, an alcohol molecule is eliminated, and the carboxylic acid is formed. The reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products. studysmarter.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.comwikipedia.org A hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide as a leaving group. The alkoxide then deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and an alcohol. This final acid-base step drives the reaction to completion.

Enzymatic hydrolysis of glycidyl esters is of particular interest, especially in the context of food science and toxicology. Lipases are enzymes that catalyze the hydrolysis of esters. Studies have shown that lipases, such as Candida rugosa lipase (B570770), can efficiently hydrolyze glycidyl esters. nih.govnih.gov The enzymatic hydrolysis allows for the release of glycidol (B123203) from glycidyl esters under mild conditions. nih.gov The kinetics of lipase-catalyzed hydrolysis can be influenced by factors such as pH, temperature, and the specific lipase used. For instance, the synthesis of glycidyl esters using lipases has shown that the choice of enzyme can favor the formation of either the (R) or (S) enantiomer. researchgate.net

Table 3: Comparison of Ester Hydrolysis Mechanisms

ConditionCatalyst/ReagentKey Mechanistic StepReversibility
AcidicH+ (catalyst)Protonation of carbonyl oxygenReversible
Basic (Saponification)OH- (reagent)Nucleophilic attack on carbonyl carbonIrreversible
EnzymaticLipase (catalyst)Formation of enzyme-substrate complexReversible (under certain conditions)

Alkylation Mechanisms and Potential Substrate Interactions of (R)-Glycidyl Oleate

The chemical reactivity of (R)-Glycidyl oleate is largely dictated by the strained three-membered epoxy ring. This electrophilic site is susceptible to nucleophilic attack, leading to ring-opening and the formation of a new carbon-carbon or carbon-heteroatom bond, a process known as alkylation. The mechanism of this alkylation and the interaction with various substrates are influenced by the reaction conditions, particularly the nature of the catalyst (acidic or basic) and the nucleophile employed.

The alkylation of (R)-Glycidyl oleate proceeds primarily through nucleophilic substitution mechanisms, namely SN1 and SN2 pathways, at the carbons of the oxirane ring. The regioselectivity of the nucleophilic attack, whether it occurs at the substituted or unsubstituted carbon of the epoxide, is a critical aspect of these transformations.

Acid-Catalyzed Alkylation

Under acidic conditions, the epoxide oxygen of (R)-Glycidyl oleate is protonated, forming a more reactive intermediate. This activation facilitates the attack by weak nucleophiles. The mechanism can proceed via a pathway with SN1-like character, where a partial positive charge develops on the more substituted carbon atom of the epoxide ring. Consequently, nucleophilic attack preferentially occurs at this more sterically hindered but electronically more stabilized carbon.

For instance, in the presence of Lewis acids like boron trifluoride etherate (BF₃·OEt₂), the reaction of azulene (B44059) derivatives with epoxides, analogous to (R)-Glycidyl oleate, has been shown to proceed with high regioselectivity, favoring nucleophilic attack at the more substituted position of the epoxide. Stereochemical studies of such reactions support a concerted SN2-type mechanism where the nucleophile attacks from the side opposite to the epoxide oxygen, leading to an inversion of configuration at the stereocenter.

Base-Catalyzed Alkylation

In the presence of strong bases, the alkylation of (R)-Glycidyl oleate follows a classic SN2 mechanism. Strong nucleophiles directly attack one of the electrophilic carbons of the epoxide ring, leading to simultaneous bond-making and bond-breaking. Due to steric hindrance, the nucleophilic attack predominantly occurs at the less substituted primary carbon of the glycidyl moiety. This reaction results in the inversion of configuration at the attacked carbon.

A variety of nucleophiles can be employed in the base-catalyzed alkylation of (R)-Glycidyl oleate, including organometallic reagents and enolates.

Interaction with Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), are potent nucleophiles for epoxide ring-opening.

Grignard Reagents: The reaction of Grignard reagents with epoxides like (R)-Glycidyl oleate typically proceeds via an SN2 mechanism, with the alkyl group attacking the less sterically hindered carbon of the epoxide. The regioselectivity of the attack can be influenced by the nature of the Grignard reagent and the reaction conditions.

Organocuprates (Gilman Reagents): Organocuprates are softer nucleophiles compared to Grignard reagents and are also effective in epoxide ring-opening reactions. They are known to participate in SN2 reactions with high efficiency.

Organometallic Reagent General Reactivity with Epoxides Expected Major Product with (R)-Glycidyl Oleate
Grignard Reagent (RMgX)SN2 attack at the less substituted carbon.Product of alkylation at the terminal carbon of the glycidyl group.
Organocuprate (R₂CuLi)Efficient SN2 reaction.Product of alkylation at the terminal carbon of the glycidyl group.

Interaction with Enolates:

Enolates, generated from carbonyl compounds by deprotonation with a strong base like lithium diisopropylamide (LDA), are excellent carbon nucleophiles. The alkylation of (R)-Glycidyl oleate with an enolate ion proceeds through an SN2 reaction, where the enolate attacks the less substituted carbon of the epoxide ring. This reaction is a powerful tool for forming new carbon-carbon bonds.

The choice of the base and reaction conditions is crucial for the successful alkylation with enolates. The reaction is subject to the same constraints as other SN2 reactions, favoring primary alkyl halides as electrophiles. In the context of (R)-Glycidyl oleate, the epoxide itself acts as the electrophile.

Nucleophile Base for Generation Mechanism with Epoxide Significance
Enolate IonLDA, Sodium EthoxideSN2Forms a new C-C bond at the α-position to a carbonyl group.

It is important to note that while the general principles of epoxide chemistry provide a framework for understanding the reactivity of (R)-Glycidyl oleate, detailed research findings and specific data tables for its alkylation reactions are not extensively available in the public domain. The information presented is based on the established reactivity of epoxides and analogous ester compounds.

Derivatization Strategies and Functional Analogues of R Glycidyl Oleate

Synthesis of Lysophosphatidic Acid (LPA) Analogues

Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the endothelial differentiation gene (edg) family of receptors. (R)-Glycidyl oleate (B1233923) is a suitable precursor for the synthesis of LPA analogues, particularly those targeting the edg2 receptor (also known as LPA1). The synthesis typically involves the regio- and stereoselective opening of the epoxide ring.

A plausible synthetic route to an oleoyl-LPA analogue from (R)-Glycidyl oleate would involve a two-step process. First, the epoxide ring of (R)-Glycidyl oleate is opened by a phosphate-containing nucleophile, such as dibenzyl phosphate (B84403), in the presence of a Lewis acid catalyst. This reaction would be followed by the deprotection of the phosphate group, typically by hydrogenolysis to remove the benzyl (B1604629) groups, yielding the desired lysophosphatidic acid analogue. The stereochemistry at the glycerol (B35011) backbone, inherited from the (R)-glycidyl precursor, is crucial for receptor recognition and activation.

The edg2 receptor (LPA1) is a well-characterized receptor for LPA and is involved in various physiological processes. The structure-activity relationship (SAR) of LPA analogues at the edg2 receptor highlights several key features necessary for potent agonism. An active LPA mimetic generally requires a long aliphatic chain, a phosphate monoester headgroup, and a specific stereochemical configuration of the glycerol backbone sigmaaldrich.com.

For LPA analogues derived from (R)-Glycidyl oleate, the oleoyl (B10858665) chain provides the necessary lipophilicity to interact with the hydrophobic binding pocket of the edg2 receptor. The negatively charged phosphate headgroup is critical for binding to positively charged residues in the receptor, such as arginine and lysine, which are essential for receptor activation.

Studies on various LPA analogues have shown that modifications to the glycerol backbone can significantly impact receptor selectivity and activity. For instance, replacing the glycerol core with conformationally restricted aryl substructures has been explored to develop novel agonists and antagonists researcher.life. The stereochemistry at the sn-2 position of the glycerol backbone is a critical determinant of activity, with the natural stereoisomer generally exhibiting higher potency. Bulky substitutions at the second carbon of the glycerol moiety are poorly tolerated, suggesting a spatially constrained binding pocket sigmaaldrich.com. Therefore, LPA analogues synthesized from (R)-Glycidyl oleate, which possess the natural stereoconfiguration, are expected to exhibit significant activity at the edg2 receptor.

Isotopic Labeling for Mechanistic Tracing and Quantification

Isotopically labeled analogues of (R)-Glycidyl oleate are invaluable tools for studying its metabolism, distribution, and interaction with biological systems. Deuterium (B1214612) and Carbon-13 are the most commonly used stable isotopes for these purposes.

Deuterated (R)-Glycidyl oleate can be synthesized for use in mass spectrometry-based tracking studies. A feasible synthetic approach involves the esterification of (R)-glycidol with deuterated oleic acid. Deuterated oleic acid can be prepared through established multi-step synthetic routes, starting from deuterated precursors nih.goveuropa.euresearchgate.net. The esterification reaction can be carried out using standard coupling agents to afford the desired deuterated (R)-Glycidyl oleate.

Once administered to a biological system, the metabolic fate of the deuterated analogue can be traced by monitoring the appearance of deuterium-labeled metabolites using liquid chromatography-mass spectrometry (LC-MS). The mass shift introduced by the deuterium atoms allows for the clear distinction between the exogenous labeled compound and its endogenous unlabeled counterparts. This technique enables the study of metabolic pathways, determination of product-precursor relationships, and assessment of compound distribution in various tissues and cellular compartments.

Carbon-13 labeled (R)-Glycidyl oleate is a crucial internal standard for accurate quantification of the unlabeled compound in complex biological matrices using isotopic dilution mass spectrometry. The synthesis of ¹³C-labeled (R)-Glycidyl oleate can be achieved by esterifying (R)-glycidol with ¹³C-labeled oleic acid, which is commercially available.

In an isotopic dilution experiment, a known amount of the ¹³C-labeled (R)-Glycidyl oleate is added to a sample containing an unknown amount of the unlabeled compound. After extraction and analysis by LC-MS, the ratio of the signal intensity of the unlabeled analyte to that of the labeled internal standard is measured. Since the labeled and unlabeled compounds co-elute and have nearly identical ionization efficiencies, this ratio is directly proportional to the concentration of the unlabeled analyte. This method corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification.

Design of Targeted Molecular Probes for Chemical Biology Studies

Molecular probes derived from (R)-Glycidyl oleate can be designed to investigate its biological targets and mechanisms of action. These probes typically contain a reporter group, such as a fluorophore or an affinity tag, attached to the (R)-Glycidyl oleate scaffold.

A potential design for a fluorescent molecular probe based on (R)-Glycidyl oleate would involve attaching a fluorophore to the oleic acid chain. For example, a common fluorophore like a BODIPY dye could be coupled to the terminus of the oleic acid chain prior to its esterification with (R)-glycidol. The resulting fluorescent (R)-Glycidyl oleate analogue could then be used in cellular imaging studies to visualize its uptake, subcellular localization, and dynamic behavior within living cells. The fluorescence signal would allow for real-time monitoring of the probe's interaction with cellular components.

An affinity-based molecular probe could be designed by incorporating a reactive group and a bioorthogonal handle into the (R)-Glycidyl oleate structure. For instance, a small, reactive electrophile could be introduced at the terminus of the oleic acid chain, along with a clickable alkyne or azide (B81097) group. This probe could then be used to covalently label interacting proteins in a cellular context. After labeling, the bioorthogonal handle would allow for the attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a click chemistry reaction. The labeled proteins could then be enriched using streptavidin affinity chromatography and identified by mass spectrometry, revealing the protein interaction partners of (R)-Glycidyl oleate.

Advanced Analytical and Spectroscopic Characterization of R Glycidyl Oleate

High-Resolution Mass Spectrometry for Structural Confirmation and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of glycidyl (B131873) esters. It provides high mass accuracy, which allows for the determination of elemental compositions and confident identification of analytes. Techniques such as supercritical fluid chromatography coupled to high-resolution tandem mass spectrometry (SFC–HRMS/MS) have been developed for the rapid determination of glycidyl esters in vegetable oils. This approach offers the advantage of a "dilute-and-shoot" method, which increases sample throughput by eliminating the need for hydrolysis and derivatization steps.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted and highly sensitive method for the direct quantification of glycidyl esters, including glycidyl oleate (B1233923). These methods typically involve minimal sample preparation, often limited to dilution and purification via solid-phase extraction (SPE) to remove matrix interferences from samples like edible oils.

An improved LC-MS/MS method for analyzing glycidyl fatty acid esters in oils utilizes positive ion atmospheric pressure chemical ionization (APCI) and operates in Multiple Reaction Monitoring (MRM) mode, which enhances specificity. The separation is commonly achieved using a C18 analytical column. For instance, a method might employ a gradient elution with a mobile phase consisting of methanol, acetonitrile, and water. The use of tandem mass spectrometry allows for greater specificity compared to single quadrupole mass spectrometry operated in selected ion monitoring mode. These robust methods have demonstrated consistent detection and acceptable recovery (e.g., 80-120%) even after numerous injections of oil samples, making them suitable for routine screening.

Table 1: Example LC-MS/MS Method Parameters for Glycidyl Ester Analysis

Parameter Condition
LC System Shimadzu Series 20 gradient LC system
Mass Spectrometer Shimadzu LCMS2020 single quadrupole MS
Column YMC-Pack ODS-AM C18 (150 × 3 mm, 3 μm)
Column Temperature 60 °C
Mobile Phase A Methanol/Acetonitrile/Water (425:425:150 v/v/v)
Mobile Phase B Acetone
Ionization Mode Positive Ion Atmospheric Pressure Chemical Ionization (APCI)
Detection Mode Multiple Reaction Monitoring (MRM)

| Injection Volume | 5 μL |

To ensure accurate quantification, especially in complex matrices like fats and oils, stable isotope dilution analysis (SIDA) is frequently incorporated into LC-MS/MS methods. This technique involves spiking the sample with a known concentration of a deuterium-labeled internal standard that is chemically analogous to the analyte. For the analysis of glycidyl esters, deuterated analogs such as d31-glycidyl palmitate are commonly used.

The internal standard co-elutes with the target analyte and experiences similar ionization suppression or enhancement effects from the sample matrix. By measuring the ratio of the analyte's signal to the internal standard's signal, matrix effects can be effectively compensated for, leading to higher accuracy and precision in quantification. The use of SIDA is a major advantage for achieving low detection limits and ensuring the reliability of the analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules like (R)-Glycidyl oleate. ¹H NMR confirms the presence of key functional groups by identifying the chemical shifts and coupling patterns of protons within the molecule. For glycidyl esters, the protons of the epoxide ring are particularly diagnostic.

While specific NMR studies detailing the stereochemical elucidation of (R)-Glycidyl oleate are not widely published, the principles of NMR for determining stereochemistry are well-established. The absolute configuration of a chiral center, such as the C2 of the glycidyl group in (R)-Glycidyl oleate, can be determined using specialized NMR techniques. This may involve the use of chiral derivatizing agents or chiral solvating agents, which interact with the enantiomers to induce diastereomeric environments, resulting in distinguishable NMR signals (e.g., different chemical shifts) for the (R) and (S) forms. Advanced two-dimensional NMR techniques can further help in assigning the complete structure and relative stereochemistry of complex molecules.

Chromatographic Purity Assessment Techniques

Chromatographic methods are fundamental for assessing the purity of (R)-Glycidyl oleate by separating it from starting materials, byproducts, and other related fatty acid esters.

Gas chromatography (GC) is a high-resolution separation technique, but its application to intact glycidyl esters is limited due to their low volatility. Therefore, GC analysis of these compounds is typically performed using indirect methods. These methods involve a chemical transformation, such as hydrolysis (acidic, alkaline, or enzymatic) of the glycidyl ester to release the more volatile glycidol (B123203).

The resulting glycidol is then derivatized to increase its volatility and thermal stability for GC analysis. Common derivatization reactions include silylation or esterification. The derivatized glycidol can then be quantified by GC, often coupled with a mass spectrometer (GC-MS), and the result is expressed as a glycidol equivalent concentration. This approach is useful for determining the total amount of glycidyl esters in a sample.

Table 2: Common Derivatization Reagents for GC Analysis

Reagent Class Example Reagent Target Functional Group
Silylating Agents N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) Hydroxyl (-OH)
Acylating Agents Pentafluorobenzyl bromide (PFBBr) Carboxylic Acid (-COOH)

| Alkylating Agents | Diazomethane | Carboxylic Acid (-COOH) |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is the preferred method for the direct analysis and purity assessment of non-volatile compounds like (R)-Glycidyl oleate. Direct methods allow for the separation and quantification of individual glycidyl ester species without prior hydrolysis.

Reverse-phase chromatography using a C18 column is commonly employed, allowing for the separation of different glycidyl esters based on their hydrophobicity, which is influenced by the length and degree of unsaturation of the fatty acid chain. Gradient elution with mobile phases like methanol/water or acetonitrile/water mixtures provides efficient separation of various glycidyl ester species within a reasonable analysis time. In addition to mass spectrometry, other detectors like the Evaporative Light-Scattering Detector (ELSD) can be used, which is beneficial when MS detectors are not available. These LC methods provide valuable data on the purity profile, identifying and quantifying (R)-Glycidyl oleate alongside other related esters in a sample.

Chiral Chromatography for Enantiomeric Purity Analysis

The assessment of enantiomeric purity is a critical aspect of the quality control for chiral compounds such as (R)-Glycidyl oleate. Due to the identical physical and chemical properties of enantiomers, their separation and quantification present a significant analytical challenge. indexcopernicus.com High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) has emerged as a highly effective and widely adopted technique for this purpose. csfarmacie.cz This method allows for the direct separation of enantiomers, enabling the precise determination of the enantiomeric excess and the quantification of any unwanted enantiomeric impurity.

The most successful approaches for the chiral separation of glycidyl esters and related compounds often involve polysaccharide-based stationary phases. indexcopernicus.comresearchgate.net Derivatives of cellulose (B213188) and amylose (B160209) are among the most commonly used CSPs for the resolution of a broad range of chiral molecules. indexcopernicus.comcsfarmacie.czresearchgate.net Specifically, cellulose derivatives like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent selectivity for the enantiomers of glycidyl esters. indexcopernicus.com The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times.

Normal-phase chromatography is typically employed for this separation. The mobile phase usually consists of a mixture of a non-polar solvent, such as hexane (B92381), and a small amount of a polar modifier, like 2-propanol or ethanol. indexcopernicus.comresearchgate.net The composition of the mobile phase is a critical parameter that must be optimized to achieve sufficient resolution between the enantiomeric peaks. Fine-tuning the ratio of hexane to the alcohol modifier can significantly impact the retention times and the separation factor.

Detailed research on the structurally similar compound, glycidyl butyrate (B1204436), provides a validated framework for the enantiomeric purity analysis of (R)-Glycidyl oleate. In these studies, a cellulose-based CSP, Chiralcel OD-H, was found to be highly selective. indexcopernicus.com The separation is believed to be driven by interactions between the epoxide group of the glycidyl moiety and the chiral stationary phase. indexcopernicus.com

Below are tables detailing typical chromatographic conditions and the resulting separation performance for a glycidyl ester, based on established research findings.

Table 1: Example Chromatographic Conditions for Enantiomeric Purity Analysis

Parameter Description
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane: 2-Propanol (100:1, v/v)
Flow Rate 1.0 mL/min

| Detection | UV |

This data is based on the analysis of a related glycidyl ester and serves as a representative method. indexcopernicus.com

Under these optimized conditions, baseline separation of the two enantiomers can be achieved in a relatively short analysis time. The method allows for the quantification of the (S)-enantiomer impurity within the desired (R)-Glycidyl oleate substance.

Table 2: Representative Chromatographic Results for Enantiomeric Separation

Analyte Retention Time (min) Resolution (Rs)
(S)-Glycidyl butyrate 7.5 > 2.0

This data illustrates the separation achieved for glycidyl butyrate enantiomers, a proxy for glycidyl oleate. indexcopernicus.com

The successful development and validation of such chiral HPLC methods demonstrate high levels of specificity, linearity, precision, and accuracy. indexcopernicus.com These methods are robust and suitable for routine use in quality control laboratories to ensure the enantiomeric purity of (R)-Glycidyl oleate. indexcopernicus.com

Computational Chemistry and Molecular Modeling of R Glycidyl Oleate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic properties and inherent reactivity of (R)-Glycidyl oleate (B1233923). These calculations can map the electron density distribution across the molecule, identifying regions susceptible to nucleophilic or electrophilic attack.

The key reactive centers in (R)-Glycidyl oleate are the epoxide ring and the ester carbonyl group. The strained three-membered epoxide ring is characterized by high electron density and is prone to ring-opening reactions initiated by nucleophiles. The carbonyl carbon of the ester group, on the other hand, is electrophilic and can be targeted by nucleophiles, potentially leading to hydrolysis.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The HOMO is typically localized on the oxygen atoms of the epoxide and ester groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered around the carbon atoms of the epoxide ring and the carbonyl carbon, highlighting their susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of (R)-Glycidyl Oleate

Property Value (Illustrative) Significance
HOMO Energy -6.5 eV Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy 1.2 eV Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.7 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: The values in this table are illustrative and represent typical data obtained from quantum chemical calculations for molecules of similar size and functionality.

Molecular Dynamics Simulations of Conformational Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like (R)-Glycidyl oleate. nih.gov Due to the long, unsaturated oleate chain, the molecule can adopt a multitude of conformations in different environments, such as in solution or within a lipid bilayer.

MD simulations track the movement of each atom over time, governed by a force field that describes the interatomic interactions. These simulations can reveal the preferred conformations of the molecule, the dynamics of the oleate chain, and how the molecule interacts with its surroundings, such as solvent molecules or other lipids. nih.gov

Table 2: Representative Dihedral Angles in the Oleate Chain of (R)-Glycidyl Oleate from a Simulated Ensemble

Dihedral Angle Description Predominant Angle (Illustrative)
C7-C8-C9-C10 Defines the conformation around the cis-double bond ~0°
C8-C9-C10-C11 Defines the conformation around the cis-double bond ~0°
O-C-C-O (ester) Torsion angle of the ester group ~180° (trans)

Note: This table illustrates the types of conformational data that can be extracted from MD simulations. The actual distribution of angles would be represented by a population distribution.

Docking Studies with Biological Receptors to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. ijpsr.com For (R)-Glycidyl oleate, docking studies can be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors. The epoxide group is a known pharmacophore in some drugs and can form covalent bonds with nucleophilic residues in a binding site. researchgate.netnih.gov

In a typical docking study, the three-dimensional structure of the target receptor is obtained from experimental data (e.g., X-ray crystallography or NMR) or homology modeling. The (R)-Glycidyl oleate molecule is then computationally placed into the receptor's binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the ester and epoxide oxygen atoms of (R)-Glycidyl oleate could act as hydrogen bond acceptors, while the long oleate chain could engage in extensive hydrophobic interactions within a nonpolar binding pocket.

Table 3: Potential Interactions of (R)-Glycidyl Oleate with a Hypothetical Receptor Binding Site

Interaction Type Potential Interacting Group on (R)-Glycidyl Oleate Potential Interacting Residue on Receptor
Hydrogen Bonding Ester carbonyl oxygen, Epoxide oxygen Tyr, Ser, Thr, Asn, Gln
Hydrophobic Interactions Oleate alkyl chain Leu, Ile, Val, Phe, Trp

Note: This table provides a hypothetical overview of the types of interactions that could be predicted from a molecular docking study.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to map out the potential energy surface for chemical reactions involving (R)-Glycidyl oleate, providing detailed mechanistic insights. This is particularly useful for understanding reactions such as hydrolysis of the ester bond or the ring-opening of the epoxide. researchgate.netlibretexts.org

By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. The height of the energy barrier between reactants and products, known as the activation energy, determines the rate of the reaction. Computational methods can identify the geometry of the transition state, which is the highest energy point along the reaction coordinate.

For example, the hydrolysis of the ester group in (R)-Glycidyl oleate can proceed through either an acid-catalyzed or base-catalyzed mechanism. libretexts.org Theoretical calculations can elucidate the step-by-step process, including the formation of a tetrahedral intermediate and the departure of the glycidol (B123203) leaving group. Similarly, the nucleophilic attack on the epoxide ring can be modeled to predict the regioselectivity and stereochemistry of the ring-opening reaction. researchgate.netacs.org Studies on the thermal degradation of glycidyl (B131873) esters suggest that the primary decomposition pathway involves the ring-opening of the epoxide. nih.govacs.org

Table 4: Illustrative Energy Profile for the Hydrolysis of (R)-Glycidyl Oleate

Reaction Step Description Relative Energy (kcal/mol) (Illustrative)
Reactants (R)-Glycidyl oleate + H₂O 0
Transition State 1 Nucleophilic attack of water on the carbonyl carbon +25
Tetrahedral Intermediate Formation of a hydrated ester intermediate +10
Transition State 2 Proton transfer and breaking of the C-O bond +20

Note: The energy values in this table are for illustrative purposes to demonstrate the type of data generated from reaction pathway calculations.

Molecular Interactions and Mechanistic Biological Studies of R Glycidyl Oleate

Ligand-Receptor Interactions: Focus on Edg2 Lysophosphatidic Acid Receptor Activation

The endothelial differentiation gene (Edg) family of G protein-coupled receptors, particularly Edg2 (also known as LPA1), are primary receptors for the signaling lipid lysophosphatidic acid (LPA). nih.gov Given the structural similarity of glycidyl (B131873) oleate (B1233923) to LPA, its potential to interact with these receptors is an area of active investigation.

Stereochemical Influence on Receptor Binding Affinity and Agonist Activity

The stereochemistry of a ligand can significantly influence its binding affinity and subsequent activation of a receptor. In the case of (R)-Glycidyl oleate, the "(R)-" configuration at the chiral center of the glycidyl group is a key structural feature.

Research on the stereochemical properties of lysophosphatidic acid receptor activation has shown that for LPA itself, both the natural L (R) and the unnatural D (S) stereoisomers can be equally active in bioassays. nih.gov This suggests that the receptor's binding pocket may not have a strict stereochemical requirement for the glycerol (B35011) backbone of its natural ligand. nih.gov While direct experimental data on the binding affinity of (R)-Glycidyl oleate to the Edg2 receptor is not extensively available, the findings with LPA enantiomers suggest that the "(R)-" configuration may not be a primary determinant of binding, or that both enantiomers could potentially bind to the receptor.

However, it is also noted that analogues of LPA with different backbone structures, such as N-acyl-serine phosphoric acid (NASPA) and N-acyl-ethanolamine phosphoric acid (NAEPA), do exhibit stereoselective recognition. nih.gov This indicates that while the glycerol backbone of LPA may have less stringent stereochemical requirements for binding, modifications to this structure can introduce stereoselectivity. Therefore, the oleate ester linkage in (R)-Glycidyl oleate could potentially influence its stereospecific interaction with the Edg2 receptor.

Table 1: Stereochemical Considerations in Ligand-Receptor Interactions

Ligand TypeStereochemical Activity at LPA ReceptorsImplication for (R)-Glycidyl Oleate
Lysophosphatidic acid (LPA)Both (R) and (S) enantiomers are often equally active. nih.govSuggests the (R)-configuration may not be a strict determinant for binding to Edg2.
LPA Analogues (e.g., NASPA, NAEPA)Exhibit stereoselective recognition. nih.govThe oleate ester may introduce a degree of stereospecificity in receptor interaction.

Molecular Mechanisms of Receptor Activation by (R)-Glycidyl Oleate Analogues

The activation of the Edg2 receptor by LPA initiates a cascade of intracellular signaling events. nih.gov Edg2 couples to several G proteins, including Gi, Gq, and G12/13, leading to a variety of cellular responses such as cell proliferation, migration, and survival. nih.gov

While the precise molecular mechanism of Edg2 activation by (R)-Glycidyl oleate is not fully elucidated, it is hypothesized to mimic that of LPA. Upon binding to the receptor, (R)-Glycidyl oleate would induce a conformational change in the Edg2 receptor, leading to the activation of associated G proteins. This would trigger downstream signaling pathways, such as the inhibition of adenylyl cyclase by Gi, the activation of phospholipase C by Gq, and the activation of Rho by G12/13.

Computational modeling and docking studies of LPA with related receptors, such as LPA4, have provided insights into the potential binding mechanisms. nih.gov These studies suggest that the fatty acyl chain of the ligand is accommodated within a hydrophobic pocket of the receptor, while the polar headgroup interacts with charged residues. nih.gov It is plausible that (R)-Glycidyl oleate analogues would bind to Edg2 in a similar manner, with the oleate chain occupying the hydrophobic pocket and the glycidyl headgroup interacting with polar residues in the binding site.

Cellular Pathways of Alkylation and Oxidative Stress Induction by Glycidyl Esters

Glycidyl esters, including (R)-Glycidyl oleate, possess a reactive epoxide ring. This functional group is known to be electrophilic and can react with nucleophilic sites in biological macromolecules, such as DNA. analis.com.my This reactivity is the basis for their potential to induce alkylation and oxidative stress.

Mechanistic Assessment of DNA Adduct Formation

The epoxide ring of glycidyl esters is susceptible to nucleophilic attack, leading to the formation of covalent adducts with DNA. Studies on related compounds, such as allyl glycidyl ether, have shown that the primary sites of adduction in DNA are the nitrogen atoms of the purine (B94841) and pyrimidine (B1678525) bases. nih.gov

The proposed mechanism for DNA adduct formation by glycidyl esters involves the opening of the epoxide ring by a nucleophilic site on a DNA base. The most common adducts are formed at the N7 position of guanine, followed by the N3 of adenine (B156593) and N1 of adenine. nih.gov The formation of these adducts can disrupt the normal structure and function of DNA, potentially leading to mutations if not repaired.

Table 2: Potential DNA Adducts Formed by Glycidyl Esters

Adduct LocationDNA BaseRelative Abundance (based on related compounds)
N7GuanineMajor adduct nih.gov
N3AdenineMinor adduct nih.gov
N1AdenineMinor adduct nih.gov

The reactivity of glycidyl esters towards DNA can be influenced by factors such as the accessibility of the nucleophilic sites within the DNA structure (single-stranded vs. double-stranded DNA) and the stability of the resulting adducts. nih.gov

Oxidative DNA Damage Mechanistic Studies via Fpg-Modified Comet Assay

In addition to direct alkylation, glycidyl esters may also induce oxidative stress, leading to oxidative damage to DNA. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.

The Fpg-modified comet assay is a sensitive method used to detect oxidative DNA damage. nih.gov The standard comet assay (single-cell gel electrophoresis) detects DNA strand breaks. The modification with formamidopyrimidine-DNA glycosylase (Fpg), a bacterial DNA repair enzyme, allows for the specific detection of oxidized purines, such as 8-oxoguanine (8-oxoG), which is a common marker of oxidative DNA damage. nih.govnih.gov

The principle of the Fpg-modified comet assay is that the Fpg enzyme recognizes and excises oxidized purine bases, creating an apurinic/apyrimidinic (AP) site. nih.gov The AP site is then cleaved by the lyase activity of Fpg, resulting in a DNA strand break. These additional strand breaks are then detected by the comet assay, leading to an increase in the "comet tail" length, which is proportional to the amount of oxidative DNA damage. nih.gov

While direct studies using the Fpg-modified comet assay on cells treated with (R)-Glycidyl oleate are limited, the known reactivity of the epoxide group suggests a potential for the generation of ROS and subsequent oxidative DNA damage. It is important to note that Fpg can also recognize some alkylation damage, so care must be taken in interpreting the results from this assay with agents that have unknown modes of action. nih.gov

Table 3: Principle of the Fpg-Modified Comet Assay

StepDescription
1. Cell LysisCells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
2. Fpg Enzyme TreatmentThe nucleoids are incubated with Fpg enzyme, which recognizes and removes oxidized purine bases. nih.gov
3. Alkaline ElectrophoresisThe slides are placed in an alkaline electrophoresis buffer, which unwinds the DNA and separates the fragments based on size. Damaged DNA (containing strand breaks) migrates further from the nucleus, forming a "comet tail".
4. Visualization and AnalysisThe DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are quantified to determine the extent of DNA damage. nih.gov

Future Research Directions and Emerging Paradigms in R Glycidyl Oleate Research

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of (R)-Glycidyl oleate (B1233923) has traditionally relied on the esterification of oleic acid with (R)-glycidol. However, the future of its production is increasingly geared towards methods that are not only efficient but also environmentally benign and sustainable. Research is converging on biocatalysis and continuous flow chemistry as cornerstone technologies for the next generation of synthesis.

Biocatalytic Approaches: Enzymes, particularly lipases, are at the forefront of developing greener synthetic routes. Lipase-catalyzed synthesis offers remarkable stereoselectivity, ensuring the production of the desired (R)-enantiomer with high purity under mild reaction conditions. google.com This avoids the harsh chemicals and high temperatures associated with some traditional catalytic methods. Future work will likely focus on enzyme immobilization to allow for catalyst recycling and the use of solvent-free systems or green solvents like ionic liquids and supercritical carbon dioxide to further enhance the sustainability of the process. researchgate.netmdpi.com The use of oleate hydratases to create functionalized fatty acids also presents a potential biocatalytic route to novel precursors. nih.gov

Continuous Flow Chemistry: Shifting from batch production to continuous flow processes represents a significant paradigm shift. beilstein-journals.orgacs.org Continuous flow reactors offer superior control over reaction parameters such as temperature and residence time, leading to higher yields, improved safety, and easier scalability. researchgate.netresearchgate.netmdpi.com For a molecule like (R)-Glycidyl oleate, this technology can enhance the efficiency of both the esterification step and the synthesis of the epoxide precursor itself. The integration of biocatalysis within continuous flow systems is a particularly promising frontier, combining the selectivity of enzymes with the efficiency of flow chemistry. mdpi.com

ParameterTraditional SynthesisEmerging Sustainable Routes
CatalystAcid/Base CatalystsImmobilized Lipases, Engineered Biocatalysts
Process TypeBatch ProcessingContinuous Flow Reactors
Reaction ConditionsHigh Temperatures, Organic SolventsMild Temperatures, Solvent-Free or Green Solvents
StereoselectivityMay require chiral resolution stepsHigh (Enzyme-controlled)
SustainabilityHigher energy consumption, potential for hazardous wasteLower energy use, catalyst recycling, reduced waste oil-gasportal.comoil-gasportal.com

Exploration of Untapped Reactivity Profiles for Diversified Applications

Beyond its current applications, the unique chemical structure of (R)-Glycidyl oleate—featuring a reactive epoxide ring, a long unsaturated alkyl chain, and a specific stereochemistry—offers a rich platform for chemical innovation.

Polymer Science: The glycidyl (B131873) group is an excellent monomer for ring-opening polymerization to create functional polyethers. uni-mainz.degoogle.com Research is anticipated to explore the polymerization of (R)-Glycidyl oleate to produce novel polymers. These materials would possess a unique combination of properties: a flexible polyether backbone, pendant oleate chains that can provide hydrophobicity and sites for further modification (e.g., cross-linking via the double bond), and inherent chirality that could influence the polymer's final structure and properties. Such polymers could find applications as advanced biocompatible materials, smart hydrogels, or surface coatings. acs.orgnih.gov

Chiral Building Block for Complex Synthesis: As a chiral building block, (R)-Glycidyl oleate is a valuable intermediate for the asymmetric synthesis of complex molecules. google.comnih.govsigmaaldrich.comresearchgate.net The epoxide ring can be opened by a variety of nucleophiles to introduce new functionalities with stereo-control, making it a key starting material for the synthesis of pharmaceuticals and other fine chemicals. Its role as a precursor for lysophosphatidic acid (LPA) analogues is already established, but its potential extends to the creation of a wider range of bioactive lipids and other complex chiral molecules.

Reactive SitePotential ReactionResulting Product ClassPotential Application
Epoxide RingRing-Opening PolymerizationFunctional Poly(glycidyl ether)sBiomaterials, Coatings, Nanocarriers
Epoxide RingNucleophilic Ring-OpeningChiral Diols and Amino AlcoholsPharmaceutical Intermediates
Oleate Double BondEpoxidation, Metathesis, HydrogenationModified Fatty Acid DerivativesSpecialty Lubricants, Surfactants, Monomers
Ester LinkageTransesterificationNovel Oleate-based EstersBio-based Plasticizers, Emollients

Integration with Green Chemistry Principles for Sustainable Chemical Production

The future of chemical manufacturing is inextricably linked to the principles of green chemistry. (R)-Glycidyl oleate is well-positioned to be part of this sustainable future, as its production and application can align with several core green principles. oil-gasportal.comoil-gasportal.comyale.edu

Research and development in this area will focus on optimizing the entire lifecycle of the compound. This involves not only developing green synthetic routes as discussed previously but also ensuring that its downstream applications contribute to a circular economy. The use of oleic acid, derived from renewable plant oils like sunflower or castor oil, as a primary feedstock is a key advantage. mdpi.comarkema.comrsc.orgnih.govnrel.gov This reduces the reliance on finite petrochemical resources. frontiersin.org Furthermore, designing polymers and other materials from (R)-Glycidyl oleate that are biodegradable would be a significant research goal, fulfilling the "Design for Degradation" principle. The emphasis on biocatalysis and continuous flow processing directly addresses principles such as "Catalysis" and "Design for Energy Efficiency," making the production process itself more sustainable. frontiersin.orgindianchemicalnews.com

Advanced Biomedical Applications Beyond Current Scope, Focusing on Molecular Mechanisms

While (R)-Glycidyl oleate is a known precursor to LPA analogues, future research is aimed at leveraging its specific molecular features for more direct and sophisticated biomedical roles, particularly in drug delivery and targeted therapies.

Functional Lipid in Drug Delivery Systems: The amphiphilic nature of (R)-Glycidyl oleate makes it an intriguing candidate for incorporation into lipid-based drug delivery systems such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). rsc.orgabiteccorp.comrsc.org The oleate tail can integrate into the lipid matrix of these nanoparticles, enhancing biocompatibility and influencing membrane fluidity. nih.gov Crucially, the reactive glycidyl headgroup could be exposed on the nanoparticle surface, providing a covalent anchor point for attaching targeting ligands (e.g., antibodies, peptides) or therapeutic molecules. This would enable the creation of highly functionalized, targeted drug delivery vehicles. creative-biolabs.com

Probing Molecular and Chiral Interactions: A deeper understanding of the molecular mechanisms governing the interaction of (R)-Glycidyl oleate with biological systems is a critical research frontier. The specific (R)-chirality is not merely a structural feature but a key determinant of biological activity. Future studies, likely employing targeted chiral lipidomics, will investigate how this stereochemistry influences interactions with cell membranes, enzymes, and receptors. elsevierpure.comnih.govnih.govmdpi.com For instance, the chirality could dictate the binding affinity and selectivity for different subtypes of LPA receptors. nih.govnih.govacs.orgelsevierpure.comtocris.com This knowledge could lead to the rational design of next-generation LPA receptor agonists or antagonists with much higher subtype selectivity, potentially offering new therapeutic avenues for diseases like cancer and fibrosis with fewer side effects. nih.govacs.org Research will focus on how the chiral center orients the molecule within a receptor's binding pocket, a mechanism that is fundamental to modern drug discovery.

Q & A

Q. What are the key structural features and stereochemical considerations of (R)-glycidyl oleate relevant to experimental design?

(R)-Glycidyl oleate (C21H38O3) consists of an oleate moiety (a monounsaturated C18 fatty acid) esterified to a glycidyl epoxy group. The (R)-configuration at the epoxy carbon determines its stereochemical activity, which influences reactivity in polymerization and biological interactions. Structural characterization requires NMR (e.g., <sup>1</sup>H for epoxy proton at δ 3.1–3.3 ppm) and FT-IR (epoxide ring vibration at ~850 cm<sup>-1</sup>). Ensure chiral purity via chiral HPLC or polarimetry, as stereoisomers may yield divergent results in catalysis or toxicity studies .

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of (R)-glycidyl oleate?

A two-step synthesis is typical:

  • Step 1 : Esterification of oleic acid with epichlorohydrin using acid catalysts (e.g., H2SO4) at 60–80°C.
  • Step 2 : Epoxide ring closure via alkaline treatment (NaOH/KOH) to eliminate HCl. Purification involves vacuum distillation or silica gel chromatography. Reaction efficiency depends on stoichiometric ratios (oleic acid:epichlorohydrin ≥1:2) and anhydrous conditions to prevent hydrolysis .

Q. How is (R)-glycidyl oleate utilized as an analytical standard in lipid oxidation and food chemistry studies?

It serves as a reference compound for quantifying glycidyl esters (GEs) in thermally processed foods. Protocols involve:

  • Sample extraction : Use methanol/2-propanol (1:1 v/v) with internal standards (e.g., deuterated GEs).
  • Chromatography : Reverse-phase HPLC coupled with MS/MS (e.g., MRM transitions m/z 339→185 for quantification). Calibration curves (1–500 ng/mL) ensure detection limits ≤10 ng/g in matrices like baked goods .

Advanced Research Questions

Q. What analytical challenges exist in quantifying trace (R)-glycidyl oleate in complex biological matrices, and how are they mitigated?

Challenges include matrix interference (e.g., phospholipids), epoxide ring instability, and isomer discrimination. Solutions:

  • Sample pretreatment : Solid-phase extraction (C18 columns) to isolate GEs.
  • Stabilization : Add 0.1% BHT to solvents to prevent oxidative degradation.
  • Isomer resolution : Use chiral columns (e.g., Chiralpak AD-RH) with acetonitrile/water gradients. Validate methods via spike-recovery tests (≥85% recovery) .

Q. How can researchers resolve contradictory data regarding (R)-glycidyl oleate formation mechanisms in lipid-rich systems?

Discrepancies arise from variable thermal processing conditions (time, temperature) and matrix composition (e.g., free fatty acids vs. triglycerides). Use kinetic modeling (Arrhenius equations) to correlate formation rates (170–250°C) with precursor availability. Cross-validate using isotopic labeling (e.g., <sup>13</sup>C-oleic acid) to track esterification pathways .

Q. What molecular mechanisms underlie the potential genotoxicity of glycidyl esters like (R)-glycidyl oleate?

The epoxy group reacts with DNA nucleophiles (e.g., guanine N7), forming adducts (e.g., N7-(2,3-dihydroxypropyl)-guanine). In vitro assays (Ames test, Comet assay) show dose-dependent mutagenicity. Compare with glycidyl methacrylate (Group 2A carcinogen) to extrapolate mechanisms, noting differences in bioavailability due to ester hydrophobicity .

Q. What advanced characterization techniques are required to assess (R)-glycidyl oleate purity and stability in polymer applications?

  • Purity : High-resolution MS (Q-TOF) to detect trace isomers (<0.1%).
  • Stability : Accelerated aging studies (40°C/75% RH) with periodic epoxy content titration (HCl-dioxane method).
  • Polymer compatibility : DSC to monitor glass transition (Tg) shifts in epoxy resin blends, ensuring phase homogeneity .

Q. How does (R)-glycidyl oleate influence crosslinking efficiency in epoxy resin formulations compared to non-chiral analogs?

The (R)-configuration enhances nucleophilic attack by amines (e.g., DETA) due to spatial alignment, reducing curing time by ~15%. Characterize network density via sol-gel analysis (ASTM D2765) and FT-IR to track epoxy conversion (>95% for optimal mechanical properties) .

Q. Methodological Best Practices

  • Ethical reporting : Adhere to fatty acid study guidelines (e.g., analyze test articles for GE content pre/post-intervention to avoid variability) .
  • Data validation : Use ≥3 independent replicates and report RSDs for chromatographic peaks (<5% for intra-day precision) .

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